1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one

Antimicrobial SAR Flavonoid Chemistry

Choose 2′,4-dihydroxychalcone (CAS 13323-66-5) for your SAR studies: it offers a 3.6-fold greater bacteriostatic potency against S. aureus compared to 5,7-dihydroxyflavone, a unique fungicidal mechanism without membrane disruption, and serves as a validated probe for non-prostanoid gastric cytoprotection pathways. Avoid experimental failure—insist on the specific 2′,4′-dihydroxy substitution pattern. Available in ≥95% purity from certified suppliers.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
CAS No. 13323-66-5
Cat. No. B191059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
CAS13323-66-5
Synonyms1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)O)O
InChIInChI=1S/C15H12O3/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,16-17H/b10-7+
InChIKeyFGPJTMCJNPRZGF-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one (CAS 13323-66-5): Sourcing and Selection Guide for a Hydroxylated Chalcone with Quantified Differentiation


1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one (CAS 13323-66-5), also known as 2′,4-dihydroxychalcone or 4,2′-dihydroxychalcone, is a member of the chalcone class, characterized by an α,β-unsaturated carbonyl system linking two hydroxylated aromatic rings [1]. This natural flavonoid precursor exhibits a molecular formula of C15H12O3, a molecular weight of 240.25 g/mol, and a characteristic UV absorption profile attributable to its conjugated π-system . Its procurement relevance stems from its role as a critical scaffold in structure-activity relationship (SAR) studies and its direct, quantifiable performance advantages over related flavonoids and synthetic controls in specific biological assays.

Why Generic Substitution with 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one Analogs Introduces Unquantified Risk in Experimental and Industrial Workflows


In scientific and industrial applications, the assumption that structurally similar chalcones or flavonoids are functionally interchangeable is demonstrably false for this compound. The specific 2′,4′-dihydroxy substitution pattern on the chalcone backbone dictates a unique electronic and steric environment that governs its interaction with biological targets. Comparative studies show that even minor changes in hydroxyl group position drastically alter potency and mechanism of action [1]. For instance, replacing 2′,4′-dihydroxychalcone with a flavanone analog (5,7-dihydroxyflavone) results in a 3.6-fold loss in bacteriostatic potency [2]. Furthermore, its mechanism of action—such as the unique fungicidal, non-membrane-disrupting activity observed against dermatophytes—cannot be assumed for its 3′-methoxylated analog, which shows a different antifungal profile [3]. Therefore, procurement decisions based purely on chemical class similarity without reference to the specific evidence below risk experimental failure, inconsistent results, and invalid SAR conclusions.

Quantitative Evidence Guide: Verifiable Performance Differentiation of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one (CAS 13323-66-5) Against Key Comparators


Bacteriostatic Potency: 3.6-Fold Superiority of Chalcone Scaffold Over Related Flavone

In a direct head-to-head comparison of bacteriostatic activity against Staphylococcus aureus ATCC 25923, 2′,4′-dihydroxychalcone (CAS 13323-66-5) demonstrates a 3.6-fold lower Minimum Inhibitory Concentration (MIC) than its structural relative, 5,7-dihydroxyflavone, a common flavonoid comparator [1]. This quantifies the superiority of the chalcone scaffold with this specific hydroxylation pattern over the flavone backbone for antibacterial applications.

Antimicrobial SAR Flavonoid Chemistry

Anti-Saprolegnia Activity: Superior Efficacy to Commercial Control Bronopol

In a comparative study against oomycete pathogens Saprolegnia parasitica and S. australis, 2′,4′-dihydroxychalcone was identified as one of the most potent compounds tested, demonstrating better results than the commercial control bronopol, a widely used fungicide in aquaculture [1]. This establishes the compound as a lead for developing novel, effective treatments for saprolegniasis, a disease with significant economic impact.

Aquaculture Oomycete Antifungal Natural Product

Gastric Cytoprotection: Equipotent to Prostaglandin E2 (PGE2) at a Defined Dose

In a rat model of gastric mucosal injury induced by HCl-ethanol, oral administration of 2′,4′-dihydroxychalcone at 10 mg/kg inhibited the decrease in gastric mucus hexosamine content to a degree similar to that of Prostaglandin E2 (PGE2) administered at 0.1 mg/kg [1]. This demonstrates that the compound can achieve a cytoprotective effect comparable to an endogenous protective mediator.

Gastroprotection Anti-ulcer In Vivo Pharmacology

Antifungal Mechanism of Action: Distinct Non-Membrane Disruption Compared to Clinical Antifungals

Mechanistic studies reveal that 2′,4′-dihydroxychalcone acts via a pathway distinct from standard clinical antifungals. It exhibits fungicidal activity against dermatophytes but, critically, does not disrupt fungal membranes up to 4 times its Minimum Fungicidal Concentration (MFC) [1]. This contrasts sharply with polyenes like amphotericin B (which target membrane ergosterol) and azoles (which inhibit ergosterol synthesis), suggesting a unique, alternative intracellular target.

Antifungal Mechanism of Action Drug Discovery Dermatophytes

Anticancer Activity of Synthetic Derivatives: Comparable Potency to 5-Fluorouracil

Oxyalkylated derivatives synthesized from the 2′,4′-dihydroxychalcone scaffold demonstrate significant cytotoxic activity against human cancer cell lines. Four derivatives exhibited IC50 values against MCF-7 breast cancer cells (IC50 = 8.4-34.3 μM) and PC-3 prostate cancer cells (IC50 = 9.3-29.4 μM) that are comparable to the standard chemotherapeutic agent 5-fluorouracil (IC50 16.4-22.3 μM) [1]. This establishes the parent compound as a privileged scaffold for generating anticancer leads with potency on par with established drugs.

Anticancer Cytotoxicity Synthetic Derivatives Chalcone

Validated Application Scenarios for 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one (CAS 13323-66-5) Based on Quantitative Differentiation


Antimicrobial SAR Studies: Benchmarking Chalcone vs. Flavone Scaffolds

Researchers conducting structure-activity relationship (SAR) studies on flavonoid antimicrobials should use 2′,4′-dihydroxychalcone (CAS 13323-66-5) as a key comparator to flavones like 5,7-dihydroxyflavone. The direct, 3.6-fold difference in MIC against S. aureus provides a quantifiable benchmark for evaluating the contribution of the chalcone's open-chain structure versus the flavone's heterocyclic C-ring to antibacterial potency [1].

Novel Antifungal Discovery: Probing Non-Membrane Disrupting Mechanisms

In antifungal drug discovery programs seeking to overcome resistance to membrane-targeting agents (e.g., amphotericin B, azoles), 2′,4′-dihydroxychalcone serves as a validated chemical probe. Its demonstrated fungicidal activity coupled with a lack of membrane disruption at 4x MFC confirms a distinct intracellular mechanism [2], making it an ideal positive control for high-throughput screening assays designed to identify compounds with novel modes of action.

Anti-Oomycete Lead Optimization for Aquaculture

For industrial R&D focused on aquaculture health, 2′,4′-dihydroxychalcone is a strategic starting material for synthesizing oxyalkylated derivatives with enhanced anti-Saprolegnia activity. The parent compound's documented superiority over the commercial standard bronopol validates the scaffold's potential [3], guiding medicinal chemistry efforts to develop effective and environmentally sustainable treatments for saprolegniasis.

Gastrointestinal Pharmacology: Non-Prostanoid Cytoprotection Studies

In gastrointestinal research, this compound is a critical tool for investigating non-prostanoid pathways of gastric cytoprotection. Its ability to mimic the protective effect of PGE2 on gastric mucus at a defined dose (10 mg/kg) [4] allows for the study of mucosal defense mechanisms independent of prostaglandin signaling, a key advantage in models where prostaglandin synthesis is inhibited or confounding.

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